N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidinone derivatives. This compound is characterized by a pyrrolidine ring substituted with a benzyl group, a phenyl group, and a carboxamide group. It has gained attention in scientific research due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of succinic anhydride with N-benzylidene-benzylamine in the presence of a suitable solvent such as o-xylene . The reaction mixture is refluxed to yield the desired product. The process can be summarized as follows:
- Succinic anhydride reacts with N-benzylidene-benzylamine.
- The reaction mixture is refluxed in o-xylene.
- The product, this compound, is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may act on the GABAergic system, which regulates neuronal excitability.
Pathways Involved: It may modulate neurotransmitter release and receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can be compared with other pyrrolidinone derivatives:
Similar Compounds: Pyrrolidin-2-one, pyrrolidine-2,5-dione, and N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Uniqueness: The presence of the benzyl and phenyl groups in this compound imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-benzyl-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c21-17-11-15(13-20(17)16-9-5-2-6-10-16)18(22)19-12-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,19,22) |
InChI Key |
NTAWBLIYKXMUIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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